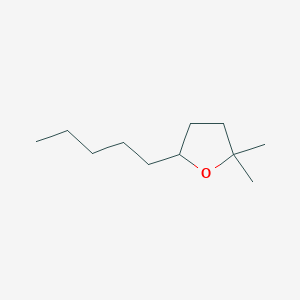

2,2-Dimethyl-5-pentyltetrahydrofuran

Description

Properties

Molecular Formula |

C11H22O |

|---|---|

Molecular Weight |

170.29 g/mol |

IUPAC Name |

2,2-dimethyl-5-pentyloxolane |

InChI |

InChI=1S/C11H22O/c1-4-5-6-7-10-8-9-11(2,3)12-10/h10H,4-9H2,1-3H3 |

InChI Key |

MOIIWKQXQYQQQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCC(O1)(C)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization

One common approach to synthesizing substituted tetrahydrofurans involves acid-catalyzed cyclization of suitable hydroxyalkyl precursors. For 2,2-Dimethyl-5-pentyltetrahydrofuran, this would involve starting from a linear precursor containing a hydroxyl group and a pentyl substituent, followed by intramolecular cyclization under acidic conditions.

- Catalysts : Strong mineral acids (e.g., sulfuric acid) or Lewis acids can be used.

- Conditions : Mild temperatures to avoid degradation of the tetrahydrofuran ring.

- Advantages : High selectivity and yields under optimized conditions.

- Notes : Control of temperature and acid concentration is critical to prevent side reactions.

Catalytic Hydrogenation of Esters to Tetrahydrofuran Derivatives

A promising synthetic route involves catalytic hydrogenation of esters such as dimethyl maleate (DMM) to tetrahydrofuran derivatives. This method is supported by research on Cu/SiO2 catalysts, which have shown high efficiency in converting DMM to tetrahydrofuran derivatives under mild conditions.

- Catalyst Preparation : Cu/SiO2 catalysts prepared by ammonia-evaporation (AE) method exhibit higher turnover frequency (TOF) than wetness-impregnation (WI) methods due to the coexistence of Cu^+ and Cu^0 species, which synergistically enhance catalytic activity.

- Reaction Pathway :

- Hydrogenation of the C=C bond in DMM to dimethyl succinate.

- Further hydrogenation of C=O groups to γ-butyrolactone (GBL), 1,4-butanediol (BDO).

- Dehydration of BDO to tetrahydrofuran.

- Reaction Conditions : Mild temperatures and pressures compared to traditional Reppe process.

- Advantages : Lower energy consumption, cost-effectiveness, and high selectivity.

- Relevance : This method is a model for synthesizing substituted tetrahydrofurans including 2,2-dimethyl derivatives.

Microwave-Assisted Organic Synthesis

Microwave-assisted reactions have been reported to improve yields and reduce reaction times in the synthesis of this compound.

- Mechanism : Microwave irradiation accelerates reaction kinetics by rapid heating.

- Conditions : Use of acid catalysts under microwave irradiation.

- Benefits : Enhanced efficiency, cleaner reactions, and potential for scale-up.

- Applications : Particularly useful in cyclization steps or ether formation reactions.

Preparation from Natural Precursors

Certain species of Artemisia contain organic precursors that can be chemically transformed into this compound. Extraction and subsequent chemical modification (e.g., selective hydrogenation, cyclization) of these natural products provide a semi-synthetic route.

- Advantages : Renewable raw materials, potential for green chemistry approaches.

- Challenges : Complexity of natural extracts, purification steps required.

- Research Status : Limited but promising for sustainable synthesis.

Summary of Preparation Methods and Conditions

| Preparation Method | Key Reagents/Catalysts | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | Mineral acids (H2SO4), Lewis acids | Mild temperature, controlled acid concentration | High selectivity, straightforward | Side reactions if conditions not optimized |

| Catalytic Hydrogenation of Esters | Cu/SiO2 catalyst (AE method preferred) | Mild temperature and pressure | High TOF, cost-effective, selective | Catalyst preparation complexity |

| Microwave-Assisted Synthesis | Acid catalysts, microwave reactor | Microwave irradiation, mild acid | Faster reactions, improved yields | Requires specialized equipment |

| Natural Precursor Derivation | Extracts from Artemisia species | Extraction, chemical modification | Renewable sources, green chemistry | Purification and complexity |

Research Data and Analysis

Catalytic Performance of Cu/SiO2 Catalysts in Hydrogenation

| Catalyst Preparation Method | Cu Surface Area (m²/g) | TOF (h⁻¹) | THF Selectivity (%) | THF Yield (%) |

|---|---|---|---|---|

| Ammonia-Evaporation (AE) | Higher (exact value varies) | Higher (exact value varies) | 100 | Higher |

| Wetness-Impregnation (WI) | Lower | Lower | 100 | Lower |

Reaction Kinetics and Mechanism

- The hydrogenation proceeds via stepwise reduction of C=C and C=O bonds.

- Dehydration of intermediates requires acidic sites, often provided by the support (e.g., SiO2).

- Reaction kinetics are influenced by temperature, pressure, catalyst dispersion, and copper valence states.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-n-pentyltetrahydrofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

5,5-Dimethyl-2-n-pentyltetrahydrofuran has several applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-n-pentyltetrahydrofuran involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Features

The following table compares key structural attributes and molecular properties of 2,2-Dimethyl-5-pentyltetrahydrofuran with related THF derivatives:

Key Observations :

- Branching vs.

- Functional Groups: The ketone in 5-pentyldihydrofuran-2(3H)-one and the hydroxymethyl group in Tetrahydro-5-methylfuran-2-methanol enhance polarity, lowering LogP compared to purely alkyl-substituted analogs.

Physicochemical Properties

Boiling Points and Volatility

Data from early synthetic studies (1928) highlight boiling points for substituted THFs :

- 2,2,5,5-Tetramethyltetrahydrofuran: 119–120°C

- 2,5-Dimethyl-2,5-diethyltetrahydrofuran: 165°C

- 2,5-Dimethyl-2,5-dipropyltetrahydrofuran: 186°C

Trend Analysis :

- Boiling points increase with alkyl chain length and molecular weight.

- Prediction for this compound : The pentyl group (C₅H₁₁) suggests a boiling point >200°C, significantly higher than methyl/ethyl-substituted analogs.

Hydrophobicity (LogP)

- 2-Ethyl-5-methyltetrahydrofuran has a LogP of 1.96 , while 2,2,5,5-tetramethyl-THF (LogP ~1.8) is slightly less hydrophobic due to branching.

Q & A

Q. What are the recommended synthetic routes for 2,2-dimethyl-5-pentyltetrahydrofuran, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of tetrahydrofuran derivatives often employs acid-catalyzed cyclization of diols or epoxide intermediates. For example, 5-methoxy-2-phenyl-2,3-dihydrobenzofuran was synthesized using hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature, achieving high regioselectivity . For this compound, similar strategies could involve optimizing solvent polarity (e.g., 2-methyltetrahydrofuran, which has lower water miscibility than THF) and catalytic systems (e.g., Brønsted acids or enzymes) to control steric hindrance from the pentyl and dimethyl groups. Reactive distillation may enhance purity by separating volatile byproducts during synthesis .

Q. How can the stereochemistry and structural conformation of this compound be verified experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated for hexasubstituted 2,5-dihydrofuran derivatives with Br⋯Br contacts and C–H⋯H interactions in crystal lattices . For liquid samples, nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and 2D NOESY) can resolve stereoisomers. Computational tools like density functional theory (DFT) can predict stable conformers by analyzing torsional angles (e.g., C7–C8–C9–C10 dihedral angles in related furans) .

Q. What safety protocols are critical when handling 2,2-dimethyltetrahydrofuran derivatives in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods to mitigate inhalation risks, as 2-methyltetrahydrofuran (structurally similar) has a vapor pressure of 102 mmHg at 20°C .

- Personal Protective Equipment (PPE) : Wear NIOSH-approved safety glasses, nitrile gloves, and lab coats. Inspect gloves for integrity before use .

- Toxicity Management : While 2-methyltetrahydrofuran lacks genotoxicity in Ames tests and rodent studies, avoid prolonged skin contact due to potential irritancy .

Advanced Research Questions

Q. How do catalytic systems influence the enantioselective synthesis of this compound?

- Methodological Answer : Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can induce enantioselectivity in tetrahydrofuran ring formation. For example, lanthanide metal-organic frameworks (MOFs) with 2,5-dibromoterephthalic acid ligands have been used to control stereochemistry in cyclic ethers . Screening catalysts (e.g., chiral phosphoric acids or Ru-based complexes) under varying temperatures (−20°C to 80°C) and solvent polarities (e.g., 2-MeTHF vs. DCM) can optimize enantiomeric excess (ee). Kinetic resolution via chiral chromatography (e.g., HPLC with amylose-based columns) can isolate desired enantiomers .

Q. What analytical techniques are most effective for detecting trace impurities (e.g., peroxides) in this compound?

- Methodological Answer :

- Chromatography : Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column can separate volatile impurities.

- Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy identifies peroxide O–O stretches (~800–900 cm).

- Titration : Iodometric titration quantifies peroxide content using sodium thiosulfate .

- Preventive Measures : Store the compound under nitrogen and add stabilizers (e.g., BHT) to inhibit peroxide formation .

Q. How can computational modeling resolve contradictions in reported reactivity data for 2,2-dimethyltetrahydrofuran derivatives?

- Methodological Answer : Conflicting reactivity data (e.g., divergent regioselectivity in electrophilic substitutions) may arise from solvent effects or competing reaction pathways. Molecular dynamics simulations can model solvent interactions (e.g., hexafluoropropanol’s role in stabilizing transition states) . DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for competing pathways, while QSAR models correlate substituent effects (e.g., pentyl vs. methyl groups) with reaction outcomes .

Key Research Challenges

- Steric Hindrance : The 2,2-dimethyl group impedes nucleophilic attack in ring-opening reactions. Solutions: Use bulky leaving groups (e.g., triflate) or microwave-assisted heating to lower activation energy.

- Regulatory Compliance : Ensure residual solvent levels (e.g., 2-MeTHF) comply with ICH Class 2 limits (PDE: 6.2 mg/day) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.